molecular formula C14H10FNOS B14012855 2-Amino-7-fluoro-3-(methylsulfanyl)-9h-fluoren-9-one CAS No. 16232-99-8

2-Amino-7-fluoro-3-(methylsulfanyl)-9h-fluoren-9-one

Cat. No.: B14012855
CAS No.: 16232-99-8
M. Wt: 259.30 g/mol
InChI Key: GPANUGHLIKKTHN-UHFFFAOYSA-N
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Description

9H-Fluoren-9-one,2-amino-7-fluoro-3-(methylthio)-: is a complex organic compound with a unique structure that combines a fluorenone core with amino, fluoro, and methylthio substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Fluoren-9-one,2-amino-7-fluoro-3-(methylthio)- typically involves multi-step organic reactions. One common approach is to start with fluorenone as the base structure and introduce the amino, fluoro, and methylthio groups through a series of substitution reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and higher throughput. The use of automated systems and advanced purification techniques ensures the consistent quality of the compound .

Chemical Reactions Analysis

Types of Reactions

9H-Fluoren-9-one,2-amino-7-fluoro-3-(methylthio)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives with additional oxygen-containing groups, while substitution reactions can produce a wide range of functionalized fluorenones .

Scientific Research Applications

9H-Fluoren-9-one,2-amino-7-fluoro-3-(methylthio)- has several scientific research applications:

Mechanism of Action

The mechanism by which 9H-Fluoren-9-one,2-amino-7-fluoro-3-(methylthio)- exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluoro and methylthio groups in 9H-Fluoren-9-one,2-amino-7-fluoro-3-(methylthio)- distinguishes it from other fluorenone derivatives. These substituents can significantly influence the compound’s reactivity, stability, and interactions with other molecules, making it unique for specific applications .

Properties

CAS No.

16232-99-8

Molecular Formula

C14H10FNOS

Molecular Weight

259.30 g/mol

IUPAC Name

2-amino-7-fluoro-3-methylsulfanylfluoren-9-one

InChI

InChI=1S/C14H10FNOS/c1-18-13-6-9-8-3-2-7(15)4-10(8)14(17)11(9)5-12(13)16/h2-6H,16H2,1H3

InChI Key

GPANUGHLIKKTHN-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=C2C(=C1)C3=C(C2=O)C=C(C=C3)F)N

Origin of Product

United States

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